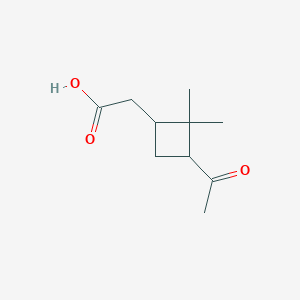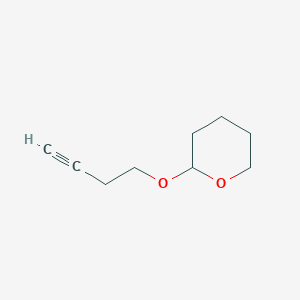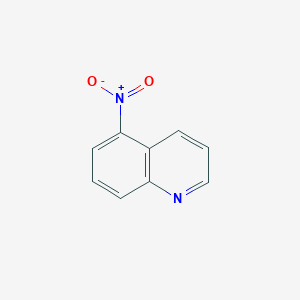
Pinonsäure
Übersicht
Beschreibung
Pinonic acid, also known as 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid, is an organic compound with the molecular formula C10H16O3. It is a significant oxidation product of α-pinene, a monoterpene commonly found in the essential oils of coniferous trees. Pinonic acid plays a crucial role in atmospheric chemistry, particularly in the formation of secondary organic aerosols.
Wissenschaftliche Forschungsanwendungen
Pinonic acid has several applications in scientific research:
Atmospheric Chemistry: It is studied for its role in the formation of secondary organic aerosols, which impact air quality and climate.
Environmental Science: Research on pinonic acid helps understand the oxidation processes of biogenic volatile organic compounds in the atmosphere.
Analytical Chemistry: Pinonic acid is used as a standard in mass spectrometry and chromatography for the identification of oxidation products of α-pinene.
Wirkmechanismus
Target of Action
Pinonic acid, a major oxidation product of α-pinene , primarily targets atmospheric aqueous phases such as cloud and fog droplets, and aerosol liquid water . These are important reaction media for the processing of water-soluble organic acids .
Mode of Action
Pinonic acid undergoes photo-oxidation in the aqueous phase . This process involves the interaction of pinonic acid with hydroxyl radicals (OH) in the presence of light . The reaction mechanisms and product yields are influenced by the pH of the atmospheric aqueous phases .
Biochemical Pathways
The photo-oxidation of pinonic acid leads to the formation of important α-pinene secondary organic aerosol (SOA) tracers, including 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), and norpinic acid (NPA) . These compounds are formed through a charge transfer reaction pathway unique to the aqueous phase .
Result of Action
The photo-oxidation of pinonic acid results in the formation of MBTCA and NPA . The yields of these compounds vary under different pH conditions. Specifically, the yields of NPA and MBTCA were observed at 3.4% and 2.6% under pH 2, but at 10% and 5.0%, respectively, at pH 8 .
Action Environment
The action of pinonic acid is significantly influenced by environmental factors, particularly the pH of the atmospheric aqueous phases . The pH has been found to drastically affect the yield of the oxidation products of pinonic acid . This highlights the importance of environmental conditions in determining the efficacy and stability of pinonic acid’s action.
Biochemische Analyse
Biochemical Properties
Pinonic acid participates in various biochemical reactions, primarily through its interactions with enzymes and other biomolecules. It is known to undergo photolysis and oxidation reactions. For instance, pinonic acid interacts with hydroxyl radicals (OH) in the aqueous phase, leading to the formation of products like 3-methyl-1,2,3-butanetricarboxylic acid and norpinic acid . These interactions are crucial for understanding the role of pinonic acid in atmospheric processes.
Cellular Effects
Pinonic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative stress response in cells by interacting with reactive oxygen species (ROS). This interaction can lead to changes in gene expression related to antioxidant defense mechanisms. Additionally, pinonic acid’s role in the formation of SOA can indirectly impact cellular functions by altering air quality and, consequently, respiratory health .
Molecular Mechanism
At the molecular level, pinonic acid exerts its effects through several mechanisms. It can undergo photolysis, leading to the formation of various products that interact with biomolecules. For example, the photolysis of pinonic acid results in the formation of limononic acid and other minor products through Norrish type I and II reactions . These reactions involve the cleavage of chemical bonds and the formation of new molecular structures, which can interact with enzymes and other proteins, influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pinonic acid can change over time due to its stability and degradation. Studies have shown that pinonic acid can undergo photolysis in both gas and aqueous phases, with varying rates depending on environmental conditions . Over time, the degradation products of pinonic acid can accumulate, potentially leading to long-term effects on cellular functions. These effects are particularly relevant in atmospheric studies, where pinonic acid contributes to the formation and aging of SOA.
Dosage Effects in Animal Models
The effects of pinonic acid vary with different dosages in animal models. At low doses, pinonic acid may not exhibit significant toxic effects. At higher doses, it can induce oxidative stress and inflammation, potentially leading to adverse health effects. Studies have shown that high doses of pinonic acid can affect respiratory function and cause tissue damage due to its role in SOA formation .
Metabolic Pathways
Pinonic acid is involved in several metabolic pathways, particularly those related to the oxidation of α-pinene. It interacts with enzymes like hydroxyl radicals, leading to the formation of various oxidation products. These metabolic pathways are essential for understanding the role of pinonic acid in atmospheric chemistry and its impact on air quality .
Transport and Distribution
Within cells and tissues, pinonic acid is transported and distributed through interactions with transporters and binding proteins. Its solubility in water allows it to be readily taken up by cells, where it can interact with intracellular components. The distribution of pinonic acid within tissues can influence its overall impact on cellular functions and health .
Subcellular Localization
Pinonic acid’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the activity and function of pinonic acid, particularly in processes related to oxidative stress and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pinonic acid can be synthesized through the oxidation of α-pinene. One common method involves the use of ozone (ozonolysis) followed by reductive workup to yield pinonic acid. The reaction typically occurs under mild conditions and can be catalyzed by various oxidizing agents.
Industrial Production Methods: Industrial production of pinonic acid often involves large-scale ozonolysis of α-pinene, followed by purification processes such as distillation and crystallization to obtain high-purity pinonic acid. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: Pinonic acid undergoes oxidation reactions to form various products, including norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid.
Reduction: Although less common, pinonic acid can be reduced to form corresponding alcohols under specific conditions.
Substitution: Pinonic acid can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals, ozone, and other oxidizing agents under atmospheric conditions.
Reduction: Hydrogen gas in the presence of metal catalysts.
Substitution: Strong nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Norpinic acid, 3-methyl-1,2,3-butanetricarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Pinonic acid is similar to other oxidation products of α-pinene, such as pinic acid and norpinic acid. it is unique in its structure and specific oxidation pathways:
Pinic Acid: Another major oxidation product of α-pinene, but with a different molecular structure and oxidation behavior.
Norpinic Acid: Formed from the further oxidation of pinonic acid, with distinct physicochemical properties.
Eigenschaften
IUPAC Name |
2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDUQQDBXJXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874123 | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-72-3, 17879-35-5, 61826-55-9 | |
| Record name | Pinonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-DL-Pinonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017879355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, (1R,3R)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pinonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-acetyl-2,2-dimethylcyclobutylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-Pinonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B147368.png)







